3,3-Dimethylbutyl 4-nitrophenyl phosphate
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Overview
Description
3,3-Dimethylbutyl 4-nitrophenyl phosphate is an organic compound that belongs to the class of aryl phosphates It is characterized by the presence of a phosphate group esterified with 4-nitrophenol and 3,3-dimethylbutanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutyl 4-nitrophenyl phosphate typically involves the esterification of phosphoric acid with 4-nitrophenol and 3,3-dimethylbutanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 4-nitrophenol, and 3,3-dimethylbutanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: The nitro group on the phenyl ring can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and 3,3-dimethylbutanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions.
Reduction: Results in the formation of reduced derivatives of the compound.
Scientific Research Applications
3,3-Dimethylbutyl 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutyl 4-nitrophenyl phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This interaction leads to the release of 4-nitrophenol and 3,3-dimethylbutanol, which can be further studied for their biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: A simpler analog used in similar applications.
Dimethyl 4-nitrophenyl phosphate: Another related compound with different ester groups.
Tris(4-nitrophenyl) phosphate: A more complex ester with three 4-nitrophenyl groups .
Uniqueness
3,3-Dimethylbutyl 4-nitrophenyl phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
120448-50-2 |
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Molecular Formula |
C12H17NO6P- |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
3,3-dimethylbutyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-12(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)13(14)15/h4-7H,8-9H2,1-3H3,(H,16,17)/p-1 |
InChI Key |
QXPHTVBLNUPXBD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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